Isothiazole vs. Thiazole pKa and Protonation State
The conjugate acid pKa of the parent isothiazole ring is −0.5, compared with +2.5 for thiazole [1]. This 3.0-log-unit difference means that at pH 7.4, the thiazole analog exists approximately 5,000-fold more protonated than the isothiazole analog assuming ideal Henderson–Hasselbalch behavior for the heterocycle N-atom. For the complete 4-(azol-3-yloxy)piperidine series, this translates into distinct net molecular charges, which directly impact logD₇.₄, CNS MPO desirability scores, and hERG or CYP450 off-target liability profiles when the building block is elaborated into lead compounds [2][3].
| Evidence Dimension | Conjugate acid pKa of the heterocyclic nitrogen |
|---|---|
| Target Compound Data | Isothiazole: pKa (conjugate acid) = −0.5 [1] |
| Comparator Or Baseline | Thiazole: pKa (conjugate acid) = +2.5 [1] |
| Quantified Difference | ΔpKa = −3.0 log units (isothiazole is ~5,000-fold less basic) |
| Conditions | Aqueous solution, 25 °C, literature consensus values for parent heterocycles [1]. |
Why This Matters
A 3-log difference in basicity determines whether the elaborated molecule carries a formal positive charge at physiological pH, critically influencing membrane permeability, CNS penetration, and polypharmacology risk.
- [1] Wikipedia. Isothiazole. https://en.wikipedia.org/wiki/Isothiazole (accessed 2026-04-25). View Source
- [2] Wager TT, et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem Neurosci. 2010;1(6):420-434. doi:10.1021/cn100007x. View Source
- [3] Manallack DT, et al. The Significance of Acid/Base Properties in Drug Discovery. Chem Soc Rev. 2013;42(2):485-496. doi:10.1039/C2CS35348B. View Source
